molecular formula C13H14ClF2NO B2643084 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one CAS No. 2309538-14-3

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one

Cat. No.: B2643084
CAS No.: 2309538-14-3
M. Wt: 273.71
InChI Key: VODYDLPCHLYYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is an organic compound that features a chlorophenyl group, a difluoromethyl-substituted azetidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with unique properties.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)azetidin-1-yl]propan-1-one
  • 3-(3-Chlorophenyl)-1-[3-(methyl)azetidin-1-yl]propan-1-one

Uniqueness

3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c14-11-3-1-2-9(6-11)4-5-12(18)17-7-10(8-17)13(15)16/h1-3,6,10,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODYDLPCHLYYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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